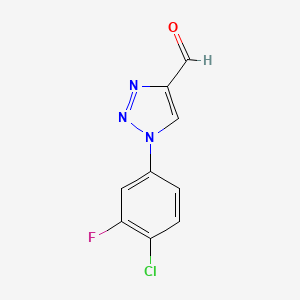
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Fluorescent Dyes and Sensing Applications
The research into compounds structurally related to 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde reveals applications in developing highly fluorescent dyes. For instance, derivatives containing a pyrazolylpyrene chromophore have demonstrated bright fluorescence in solution and potential for sensing acidic fluorophore environments due to their weak base behavior and substantial changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).
Antimicrobial Agents
Another area of application involves the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. Through a Vilsmeier–Haack reaction approach, a series of these derivatives were synthesized and exhibited a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. The antimicrobial efficacy was further supported by in silico molecular docking studies, suggesting these compounds as effective inhibitors against specific bacterial enzymes (Bhat et al., 2016).
Molecular Rearrangements and Synthetic Applications
Molecular rearrangements involving 1,2,3-triazole-4-carbaldehydes have been explored, demonstrating the potential for synthetic applications. For example, the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines resulted in the formation of 1,2,3-triazole-4-thiocarboxamides and triazole-4-thiohydrazides, indicating a versatile approach for generating new compounds with potential biological activities (L'abbé et al., 1991).
Crystal Structure Analysis and Drug Design
The crystal structures of compounds related to 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been determined, providing insights into their potential as α-glycosidase inhibition agents. Such structural analyses are crucial for understanding the molecular basis of activity and guiding the design of more potent drugs (Gonzaga et al., 2016).
Mechanism of Action
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNORKKFXGQSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



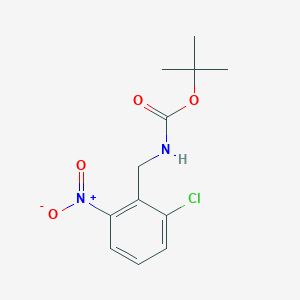

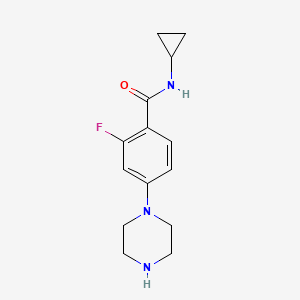

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)

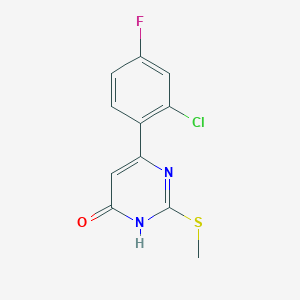
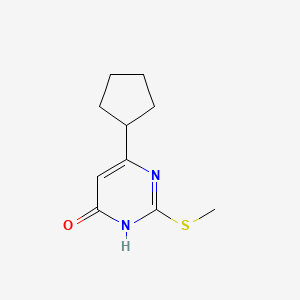
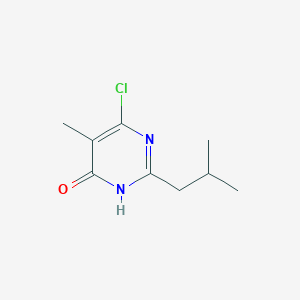
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)
![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1490549.png)